
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione can be synthesized by condensing ethyl benzoyl acetate and 1,3-dimethyl urea under green chemistry conditions. This method yields the compound in approximately 80% . The reaction typically involves microwave-assisted synthesis in dry media, which enhances the efficiency and reduces the environmental impact.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can further optimize the yield and purity of the compound.
化学反应分析
Types of Reactions
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学研究应用
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and DNA interactions.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 1,3-Dimethyl-6-phenylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA, affecting its replication and transcription processes .
相似化合物的比较
Similar Compounds
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound has a similar structure but with additional fused rings.
Diaryl pyrido[2,3-d]pyrimidine derivatives: These compounds are structurally related and have shown significant anticancer activity.
Uniqueness
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical properties and biological activities.
属性
CAS 编号 |
42542-99-4 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
1,3-dimethyl-6-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c1-13-10(9-6-4-3-5-7-9)8-11(15)14(2)12(13)16/h3-8H,1-2H3 |
InChI 键 |
GIWLFNGHMRHLIJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


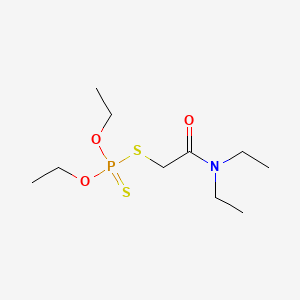
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
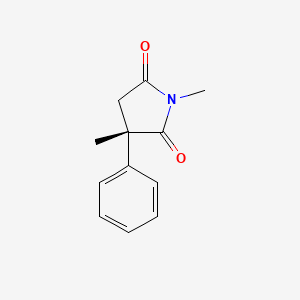
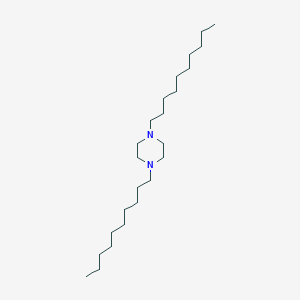
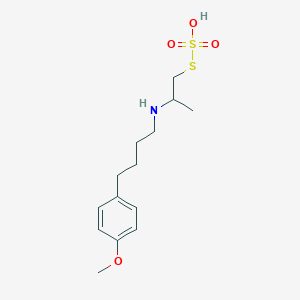

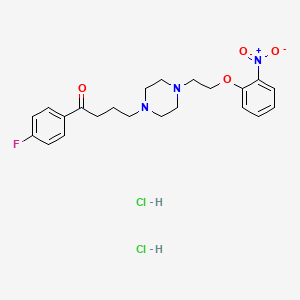

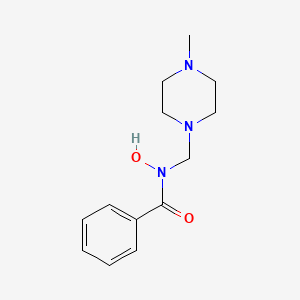
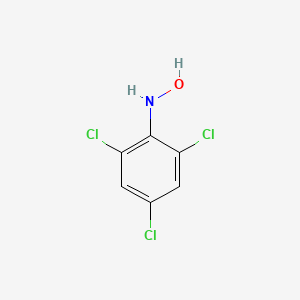
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide](/img/structure/B14673180.png)
![3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B14673186.png)
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)
